(R)-1-(2-Bromophenyl)ethanamine
Overview
Description
2-Atractylenolide is a bioactive compound derived from the traditional Chinese medicinal herb Atractylodes macrocephala KoidzThese compounds have been extensively studied for their pharmacological properties, including anti-cancer, anti-inflammatory, anti-platelet, anti-osteoporosis, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Atractylenolide can be synthesized through various chemical reactions. One common method involves the oxidation of atractylenolide-II to atractylenolide-III, followed by dehydration to form atractylenolide-I . This process typically involves the use of cytochrome P450 (CYP450)-mimetic oxidation models .
Industrial Production Methods: Industrial production of 2-Atractylenolide often involves the extraction and purification from the rhizomes of Atractylodes macrocephala Koidz. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Atractylenolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Specific reducing agents can be used to convert 2-Atractylenolide into its reduced forms.
Substitution: Various nucleophiles can be used to substitute functional groups on the lactone ring.
Major Products: The major products formed from these reactions include different isomers of atractylenolides, such as atractylenolide-I and atractylenolide-III .
Scientific Research Applications
2-Atractylenolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lactone chemistry and its reactivity.
Mechanism of Action
The mechanism of action of 2-Atractylenolide involves multiple molecular targets and pathways:
Anti-Cancer Activity: It inhibits the proliferation of cancer cells by downregulating the expression of proteins such as state3, survivin, and cyclin D1.
Anti-Inflammatory Activity: It reduces the expression of inflammatory cytokines and enzymes, such as iNOS, TNF-α, IL-6, and IL-1β.
Neuroprotective Activity: It modulates oxidative stress and attenuates the inflammatory response, protecting neurons from damage.
Comparison with Similar Compounds
2-Atractylenolide is often compared with other atractylenolides, such as atractylenolide-I and atractylenolide-III.
Atractylenolide-I: Known for its potent anti-inflammatory and neuroprotective properties.
Atractylenolide-III: Exhibits strong anti-cancer activities and is involved in the mutual conversion with atractylenolide-II and atractylenolide-I.
These compounds share similar tricyclic structures but differ in their specific pharmacological activities and molecular targets .
Properties
IUPAC Name |
(1R)-1-(2-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAXBVQQKYZELF-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368894 | |
Record name | (R)-1-(2-Bromophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113974-24-6 | |
Record name | (R)-1-(2-Bromophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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